molecular formula C23H28N4O2S B4073979 N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B4073979
M. Wt: 424.6 g/mol
InChI Key: FLOHPXVBLOEITK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an adamantyl group, a triazole ring, and an acetylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the adamantyl group and the acetylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances binding affinity, while the triazole ring can interact with various enzymes or receptors. The acetylphenyl group may contribute to the compound’s overall activity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)acetamide: Shares the adamantyl group but lacks the triazole and acetylphenyl groups.

    N-(4-acetylphenyl) maleanilic acid: Contains the acetylphenyl group but differs in other structural aspects.

Uniqueness

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-14(28)18-3-5-19(6-4-18)24-20(29)13-30-22-26-25-21(27(22)2)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,15-17H,7-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOHPXVBLOEITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(4-acetylphenyl)-2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

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